molecular formula C5H8O2S B12428874 2-Propenoic acid, 3-(methylthio)-, methyl ester

2-Propenoic acid, 3-(methylthio)-, methyl ester

Cat. No.: B12428874
M. Wt: 132.18 g/mol
InChI Key: KAFIOMPFBSDFPP-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C5H8O2S It is characterized by the presence of a methylsulfanyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(methylsulfanyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of methyl 3-(methylsulfanyl)prop-2-enoate typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(methylsulfanyl)propanoate

Comparison: Methyl 3-(methylsulfanyl)prop-2-enoate is unique due to the presence of both a methylsulfanyl group and an ester moiety This combination imparts distinct chemical properties, making it versatile for various applications

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

methyl 3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3

InChI Key

KAFIOMPFBSDFPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CSC

Origin of Product

United States

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